Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)-
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Overview
Description
Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. This compound is characterized by its unique structure, which includes an epidioxy group and a hydroxy group at specific positions. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- typically involves the oxidation of prostaglandin precursors. One common method includes the use of thioredoxin as a catalyst to facilitate the oxidation process . The reaction conditions often require a controlled environment to ensure the stability of the epidioxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using advanced catalytic systems. The process is designed to maximize yield while maintaining the integrity of the compound’s structure. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the epidioxy group to other functional groups.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like thioredoxin and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These derivatives can have different biological activities and applications.
Scientific Research Applications
Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and blood clotting disorders.
Industry: Utilized in the synthesis of other prostaglandin derivatives for various applications.
Mechanism of Action
The mechanism of action of Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- involves its interaction with specific molecular targets, such as prostaglandin receptors. These interactions can modulate various signaling pathways, leading to effects on inflammation, blood flow, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin H1: Lacks the epidioxy group but shares similar biological roles.
Prostaglandin F1alpha: Contains different functional groups but is also involved in inflammation and blood flow regulation.
Uniqueness
The unique structure of Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)-, particularly the presence of the epidioxy group, distinguishes it from other prostaglandins. This structural feature contributes to its specific biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H34O5 |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-[(6R)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15?,16?,17-,18?,19?/m1/s1 |
InChI Key |
NTAYABHEVAQSJS-VIJBAFNDSA-N |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1C2CC(C1CCCCCCC(=O)O)OO2)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O |
Origin of Product |
United States |
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